molecular formula C12H15FN2OS B5210773 N-(butylcarbamothioyl)-4-fluorobenzamide

N-(butylcarbamothioyl)-4-fluorobenzamide

Cat. No.: B5210773
M. Wt: 254.33 g/mol
InChI Key: YKEDFJJMCRMRAI-UHFFFAOYSA-N
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Description

N-(Butylcarbamothioyl)-4-fluorobenzamide is a thiourea derivative characterized by a fluorinated benzamide core linked to a butylcarbamothioyl group. This compound belongs to the benzoylthiourea family, which is renowned for its ability to coordinate with metal ions via sulfur, oxygen, and nitrogen donor atoms, forming stable complexes .

Key structural features include:

  • 4-Fluorobenzamide backbone: Enhances electron-withdrawing effects and influences coordination chemistry.

Properties

IUPAC Name

N-(butylcarbamothioyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2OS/c1-2-3-8-14-12(17)15-11(16)9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEDFJJMCRMRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(butylcarbamothioyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with butyl isothiocyanate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity .

Chemical Reactions Analysis

N-(butylcarbamothioyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(butylcarbamothioyl)-4-fluorobenzamide involves its interaction with specific molecular targets. In antifungal applications, it disrupts the cell membrane integrity of Cryptococcus neoformans, leading to cell death. The compound also inhibits key enzymes involved in the biosynthesis of essential cellular components, further contributing to its antifungal activity . In antiprotozoal research, it interferes with the metabolic pathways of Trypanosoma cruzi, inhibiting its growth and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

N-(Dimethylcarbamothioyl)-4-Fluorobenzamide
  • Synthesis: Synthesized in 78% yield via reaction of 4-fluorobenzoyl chloride with dimethylthiourea, followed by crystallization in dichloromethane:ethanol .
  • Physical Properties : White crystals, m.p. 130–132°C, molecular weight 226.3 g/mol .
  • Coordination Chemistry : Acts as a bidentate ligand, forming square-planar Cu(II) and Ni(II) complexes with bond lengths indicative of electronic delocalization (e.g., C=S: 1.68–1.70 Å; C=O: 1.25–1.27 Å) .
  • Electrochemical Behavior : Exhibits reversible redox peaks in cyclic voltammetry (e.g., Cu(II) complex: E₁/₂ = +0.52 V vs. Ag/AgCl) .
N-(Butylcarbamothioyl)-4-Fluorobenzamide
  • Biological Activity : Demonstrates antifungal activity against Candida spp., with MIC values ranging from 250 to >1,000 µg/mL . The butyl chain may enhance membrane permeability compared to dimethyl analogs.
  • Steric Effects : The longer butyl chain likely reduces coordination flexibility with metal ions compared to dimethyl derivatives, though experimental confirmation is needed.

Comparison with Other Benzamide Derivatives

N-(4-Bromophenyl)-4-Fluorobenzamide (14a)
  • Synthesis : Prepared in >90% yield via reaction of 4-fluorobenzoyl chloride with 4-bromoaniline .
  • Applications : Intermediate for imidoyl chloride synthesis, highlighting reactivity differences due to the bromophenyl substituent .
N-(2-(Diethylcarbamothioyl)ferrocenyl)-4-Fluorobenzamide (3c)
  • Unique Feature : Incorporates a ferrocenyl group, enabling redox-active behavior.
  • Coordination: Likely forms organometallic complexes, differing from purely organic analogs .

Structural and Functional Data Tables

Table 1: Crystallographic and Spectroscopic Data for Key Analogs

Compound IR ν(N–H) (cm⁻¹) Crystal System Bond Lengths (Å) Reference
N-(Dimethylcarbamothioyl)-4-fluorobenzamide 3250 Monoclinic Cu–S: 2.25; Cu–O: 1.92
Ni(II) Complex of Above N/A Square-planar Ni–S: 2.18; Ni–O: 1.85

Table 2: Electrochemical Parameters of Metal Complexes

Complex E₁/₂ (V vs. Ag/AgCl) ΔEₚ (mV) Electroactivity Reference
Cu(II)-Dimethyl Ligand +0.52 80 Reversible
Ni(II)-Dimethyl Ligand +1.38 (irreversible) N/A Quasi-reversible

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